molecular formula C9H10O2 B3021472 1-(3-Hydroxyphenyl)acetone CAS No. 64479-84-1

1-(3-Hydroxyphenyl)acetone

Cat. No.: B3021472
CAS No.: 64479-84-1
M. Wt: 150.17 g/mol
InChI Key: HCVOPFJFJCPIPT-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)acetone, also known as 3-hydroxyacetophenone (CAS 121-71-1), is a hydroxy-substituted acetophenone derivative with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol . Its structure comprises a phenyl ring with a hydroxyl group (-OH) at the meta position and a ketone (-CO-) group at the adjacent carbon. This compound is widely utilized as a laboratory reagent and intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Key physical properties include a melting point of 90–95°C, boiling point of 296°C, and density of 1.1 g/mL at 25°C .

Properties

IUPAC Name

1-(3-hydroxyphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVOPFJFJCPIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80983049
Record name 1-(3-Hydroxyphenyl)propan-2-one
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Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64479-84-1
Record name 1-(3-Hydroxyphenyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64479-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Acetonylphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Hydroxyphenyl)propan-2-one
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Record name 1-(3-hydroxyphenyl)acetone
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Record name 3-ACETONYLPHENOL
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Biological Activity

1-(3-Hydroxyphenyl)acetone, also known as 3-Hydroxyacetophenone, is a phenolic compound with notable biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

1-(3-Hydroxyphenyl)acetone has the molecular formula C9H10O2 and features a hydroxyl group attached to the aromatic ring, which significantly influences its biological activity. The presence of this hydroxyl group enhances its ability to act as an antioxidant and modulates various biochemical pathways.

Antioxidant Properties

Research indicates that 1-(3-Hydroxyphenyl)acetone exhibits significant antioxidant activity . It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. In vitro studies demonstrated that it can reduce the levels of reactive oxygen species (ROS), thereby preventing cellular damage associated with oxidative stress .

StudyMethodFindings
DPPH AssayExhibited strong radical scavenging activity with an IC50 value indicating effective antioxidant potential.
FRAP AssayDemonstrated a high total antioxidant capacity, comparable to established antioxidants.

Anti-inflammatory Effects

1-(3-Hydroxyphenyl)acetone has been investigated for its anti-inflammatory properties. Studies suggest it can inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This makes it a candidate for further research in treating inflammatory diseases .

StudyMethodFindings
Cytokine AssaysReduced levels of TNF-alpha and IL-6 in treated cells, indicating a decrease in inflammation.
Enzyme InhibitionInhibited xanthine oxidase activity, which is involved in the inflammatory response.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacteria and fungi. It has been shown to inhibit the growth of specific pathogens, suggesting potential applications in developing antimicrobial agents .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The biological activities of 1-(3-Hydroxyphenyl)acetone are primarily attributed to its ability to modulate oxidative stress and inflammation pathways. The hydroxyl group plays a crucial role in its interaction with cellular targets, leading to:

  • Scavenging of free radicals , which reduces oxidative damage.
  • Inhibition of key inflammatory mediators , thereby modulating immune responses.
  • Interference with microbial cell wall synthesis , contributing to its antimicrobial effects.

Case Studies

A few case studies highlight the therapeutic potential of 1-(3-Hydroxyphenyl)acetone:

  • In vitro studies on cancer cells : Research demonstrated that treatment with 1-(3-Hydroxyphenyl)acetone led to reduced viability in certain cancer cell lines through apoptosis induction and cell cycle arrest.
  • Animal models : In a rat model of inflammation, administration of 1-(3-Hydroxyphenyl)acetone resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2'- and 4'-Hydroxyacetophenone

  • 2'-Hydroxyacetophenone (o-Hydroxyacetophenone): Structural difference: Hydroxyl group at the ortho position relative to the ketone. Properties: Lower melting point (~30°C) compared to the meta isomer due to reduced intramolecular hydrogen bonding . Applications: Used in flavoring agents and as a precursor for UV stabilizers.
  • 4'-Hydroxyacetophenone (p-Hydroxyacetophenone): Structural difference: Hydroxyl group at the para position. Properties: Higher thermal stability (mp ~148°C) due to symmetrical hydrogen bonding . Applications: Key intermediate in paracetamol synthesis and antioxidant research .

Amino-Substituted Derivatives

  • 3-Amino-2-hydroxyacetophenone (CAS 70977-72-9): Structural addition: Amino (-NH₂) group at position 2 and hydroxyl at position 3. Properties: Increased polarity due to amino substitution, enhancing solubility in polar solvents . Applications: Potential use in dye synthesis and as a chelating agent.
  • 2-(Benzylethyl-amino)-1-(3-hydroxyphenyl)ethanone Hydrochloride: Structural addition: Benzylethyl-amino group and hydrochloride salt. Properties: Enhanced bioavailability due to salt formation; used as a pharmaceutical impurity standard .

Glycosylated Derivatives

  • 1-[4-(β-D-Glucopyranosyloxy)-2-hydroxyphenyl]ethanone (Cyanoneside A): Structural addition: β-D-glucopyranosyloxy group at position 4. Properties: Water solubility increases significantly due to glycosylation (mp 198–202°C) . Applications: Studied for antioxidant and anti-inflammatory activities in natural product research .

Halogenated Derivatives

  • 3'-Chloro-5'-(trifluoromethyl)acetophenone (CAS 886497-11-6): Structural addition: Chloro and trifluoromethyl groups. Properties: Enhanced lipophilicity (LogP ~3.2) and metabolic stability . Applications: Intermediate in agrochemical and pharmaceutical synthesis.

Physical-Chemical Properties Comparison Table

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications References
3-Hydroxyacetophenone C₈H₈O₂ -OH (meta), -CO- 90–95 Lab reagent, drug synthesis
4'-Hydroxyacetophenone C₈H₈O₂ -OH (para), -CO- 148 Paracetamol intermediates
3-Amino-2-hydroxyacetophenone C₈H₉NO₂ -NH₂ (position 2), -OH (meta) N/A Chelation, dye synthesis
Cyanoneside A C₁₄H₁₈O₈ β-D-glucopyranosyloxy, -OH 198–202 Antioxidant research
3'-Chloro-5'-(trifluoromethyl)acetophenone C₉H₆ClF₃O -Cl, -CF₃ N/A Agrochemical intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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